3-Chloro-5-fluoro-4-methoxybenzoic acid
Übersicht
Beschreibung
3-Chloro-5-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of cyclooxygenase-2 (cox-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain.
Mode of Action
The fluoride substituent enables nucleophilic aromatic substitution , which is a common reaction in organic chemistry where a nucleophile selectively substitutes a halogen on an aromatic ring.
Pharmacokinetics
Its molecular weight of 20458 g/mol suggests that it could be well-absorbed in the body, as compounds with a molecular weight under 500 g/mol generally have good absorption.
Biochemische Analyse
Biochemical Properties
3-Chloro-5-fluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical processes within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially disrupting normal cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity . Additionally, the stability of the compound under various conditions can impact its effectiveness and reliability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s availability and effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting from 3-fluoro-4-methoxybenzoic acid, chlorination can be achieved using reagents like thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Thionyl Chloride: Used for chlorination reactions.
Alcohols and Acid Catalysts: Used in esterification reactions.
Major Products:
Esters: Formed from esterification reactions.
Substituted Benzoic Acids: Formed from nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-methoxybenzoic acid: Shares the fluoro and methoxy substituents but lacks the chloro group.
4-Chloro-2-fluoro-3-methoxybenzoic acid: Similar structure with different positions of the substituents.
4-Chloro-3-methoxybenzoic acid: Lacks the fluoro group.
Uniqueness: 3-Chloro-5-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs .
Biologische Aktivität
3-Chloro-5-fluoro-4-methoxybenzoic acid is an organic compound with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure, characterized by a chloro, fluoro, and methoxy group on a benzoic acid framework, allows it to interact with various biological targets, influencing metabolic pathways and enzyme activities.
- Molecular Formula : C₈H₆ClF₃O₃
- Molecular Weight : 204.58 g/mol
- Structural Characteristics : The presence of a chloro group at the 3-position, a fluoro group at the 5-position, and a methoxy group at the 4-position contributes to its reactivity and biological interactions.
This compound primarily acts through:
- Enzyme Interaction : It can inhibit or activate enzymes involved in critical metabolic pathways. For instance, it has been noted for its potential role as a cyclooxygenase-2 (COX-2) inhibitor, which is significant in inflammation and pain management.
- Nucleophilic Aromatic Substitution : The fluoro substituent enhances its reactivity in nucleophilic aromatic substitution reactions, allowing it to participate in various biochemical transformations.
Cellular Effects
The compound has demonstrated effects on cellular processes:
- Gene Expression Modulation : Exposure to this compound can alter the expression of genes involved in metabolic regulation. This can lead to changes in cellular metabolism and signaling pathways.
- Impact on Cell Signaling : It influences pathways related to cell growth and differentiation, making it a candidate for further studies in cancer research.
Pharmacokinetics
The pharmacokinetic profile indicates that:
- Absorption and Distribution : The compound's distribution within tissues is influenced by its interaction with specific transporters. Studies suggest varied absorption rates depending on the dosage and formulation used.
- Metabolism : Metabolic pathways involving this compound have been linked to alterations in enzyme activity, particularly those involved in drug metabolism, which could affect its therapeutic efficacy.
In Vitro Studies
Research has shown that this compound exhibits:
- Inhibition of Enzymatic Activity : In vitro studies have demonstrated its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling related to memory and learning processes .
In Vivo Studies
Animal models have provided insights into its biological effects:
- Dosage Effects : Variations in dosage have led to significant differences in outcomes. Lower doses may have minimal effects, while higher doses can significantly alter biochemical pathways.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Fluoro-4-methoxybenzoic acid | Lacks chloro substituent | Moderate COX inhibition |
4-Chloro-2-fluoro-3-methoxybenzoic acid | Different positioning of substituents | Potential anti-inflammatory properties |
4-Chloro-3-methoxybenzoic acid | Lacks fluoro group | Limited biological activity |
Eigenschaften
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWCHZNFULHBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397524 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-22-9 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.